(4-Chloro-3-propoxyphenyl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
(4-Chloro-3-propoxyphenyl)boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Absence of a registered CAS number for (4-Chloro-3-propoxyphenyl)boronic acid suggests its status as a novel or less-common research compound. This guide, therefore, provides a comprehensive technical overview based on established principles of organic synthesis and medicinal chemistry, drawing parallels with structurally analogous chloro- and alkoxy-substituted phenylboronic acids.
Introduction: The Versatility of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are indispensable tools in contemporary organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The boronic acid functional group, with its unique electronic properties, offers a stable, yet reactive, handle for the facile introduction of aryl moieties.
The incorporation of a boronic acid group can significantly enhance the pharmacological properties of a drug candidate. For instance, the replacement of an aldehyde with a boronic acid in peptide inhibitors of the proteasome led to increased potency and improved pharmacokinetic profiles, culminating in the development of the anticancer drug bortezomib.[3] Boron-containing compounds are a growing class of therapeutic agents, with several FDA-approved drugs and many more in clinical trials, highlighting the importance of novel boronic acid building blocks.[4]
(4-Chloro-3-propoxyphenyl)boronic acid, with its specific substitution pattern, presents a unique scaffold for medicinal chemistry exploration. The 4-chloro substituent can serve as a metabolic blocker or a point for further functionalization, while the 3-propoxy group can influence solubility, lipophilicity, and receptor-binding interactions.
Synthesis and Purification of (4-Chloro-3-propoxyphenyl)boronic Acid
The synthesis of arylboronic acids is a well-established field, with several robust methods available. For a chloro- and alkoxy-substituted phenylboronic acid like the target compound, two primary synthetic routes are most applicable: the Grignard reaction and organolithium chemistry.
Synthetic Pathway via Grignard Reaction
A common and cost-effective method for preparing arylboronic acids involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate.[5]
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve 1-chloro-2-propoxy-4-bromobenzene (the precursor aryl halide) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Slowly add the aryl halide solution to the magnesium turnings with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Continue stirring until the magnesium is consumed, indicating the formation of the Grignard reagent, (4-chloro-3-propoxyphenyl)magnesium bromide.
-
-
Borylation:
-
Cool the Grignard reagent solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
In a separate flask, dissolve a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF.
-
Slowly add the trialkyl borate solution to the cold Grignard reagent with efficient stirring. Maintaining a low temperature is crucial to prevent over-addition to the boron center.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) while cooling the flask in an ice bath.
-
Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude (4-Chloro-3-propoxyphenyl)boronic acid.
-
Synthetic Pathway via Organolithium Chemistry
Experimental Protocol: Synthesis via Organolithium Chemistry
-
Lithiation:
-
Dissolve the starting material, 1-chloro-2-propoxybenzene, in an anhydrous aprotic solvent like THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, to the cooled solution. The choice of base and reaction time will depend on the acidity of the protons on the aromatic ring.
-
Stir the reaction at low temperature for the appropriate time to allow for complete lithiation.
-
-
Borylation and Work-up:
-
The borylation and subsequent hydrolysis steps are analogous to those described in the Grignard reaction protocol (steps 2 and 3).
-
Purification of Arylboronic Acids
Crude arylboronic acids often contain boroxines (anhydrides formed by the dehydration of three boronic acid molecules). Recrystallization is a common and effective method for purification.[7]
Experimental Protocol: Recrystallization
-
Suspend the crude (4-Chloro-3-propoxyphenyl)boronic acid in a suitable solvent system, often a mixture of an organic solvent and water.
-
Heat the suspension with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of (4-Chloro-3-propoxyphenyl)boronic acid via the Grignard reaction.
Physicochemical Properties and Characterization
While experimental data for (4-Chloro-3-propoxyphenyl)boronic acid is not available, its properties can be predicted based on analogous compounds.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | (4-Chloro-3-propoxyphenyl)boronic acid (Predicted) | 4-Chlorophenylboronic acid[8][9] | Phenylboronic acid[10] |
| Molecular Formula | C₉H₁₂BClO₃ | C₆H₆BClO₂ | C₆H₇BO₂ |
| Molecular Weight | 214.45 g/mol | 156.37 g/mol | 121.93 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder | White to yellow powder |
| Melting Point (°C) | Expected to be lower than 4-chlorophenylboronic acid due to the flexible propoxy group | 218-219 | 216 |
| Solubility | Soluble in organic solvents (DMSO, THF, methanol), sparingly soluble in water | Soluble in DMSO, certain solubility in water | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C) |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The characteristic chemical shifts of the aromatic protons and carbons, as well as the propoxy group, will provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, C-Cl stretch, and C-O-C stretch of the ether.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
The premier application of (4-Chloro-3-propoxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.[11] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[12]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (the coupling partner for the boronic acid) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq.), (4-Chloro-3-propoxyphenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling an inert gas through it or by the freeze-pump-thaw method to remove oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Role in Drug Development and Medicinal Chemistry
The (4-Chloro-3-propoxyphenyl)boronic acid scaffold is of significant interest to medicinal chemists for several reasons:
-
Structural Diversity: It serves as a versatile building block for generating libraries of compounds for high-throughput screening.[2]
-
Modulation of Physicochemical Properties: The chloro and propoxy substituents can be strategically employed to fine-tune properties such as lipophilicity (logP), metabolic stability, and protein-ligand interactions.
-
Bioisosteric Replacement: The boronic acid moiety itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with serine proteases or other enzymes.[3]
Safety and Handling
Substituted phenylboronic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. They are typically crystalline solids and should be handled in a well-ventilated area or a fume hood. While specific toxicity data for (4-Chloro-3-propoxyphenyl)boronic acid is unavailable, related compounds like 4-chlorophenylboronic acid are known to be harmful if swallowed or in contact with skin.[14]
Conclusion
(4-Chloro-3-propoxyphenyl)boronic acid, while not a cataloged compound with a designated CAS number, represents a valuable, synthetically accessible building block for researchers in drug discovery and materials science. Its preparation relies on standard organometallic methodologies, and its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern offers opportunities for the synthesis of novel chemical entities with potentially valuable biological activities. This guide provides a foundational understanding for the synthesis, characterization, and application of this and related substituted phenylboronic acids.
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